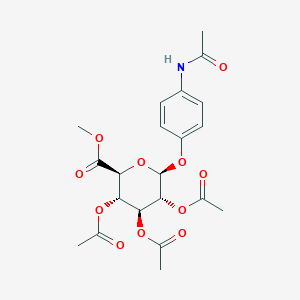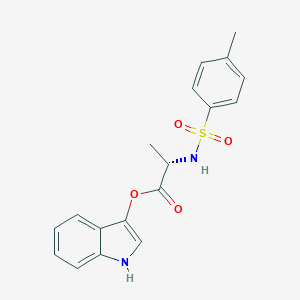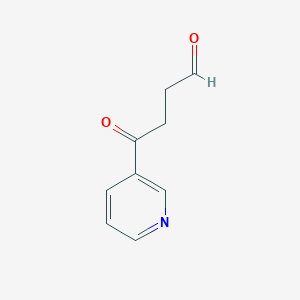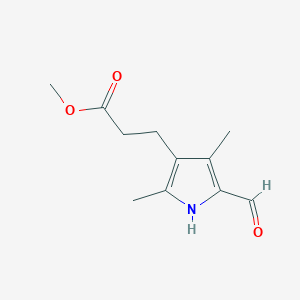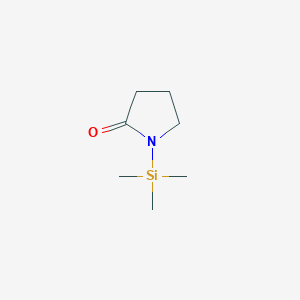
N-(3-オキソヘキサノイル)-L-ホモセリンラクトン
概要
説明
N-(3-Oxohexanoyl)-L-homoserine lactone is a member of the N-acyl homoserine lactone family, which are small diffusible signaling molecules. These compounds play a crucial role in quorum sensing, a mechanism by which bacteria communicate and coordinate their behavior in response to population density. N-(3-Oxohexanoyl)-L-homoserine lactone is particularly significant in regulating gene expression, biofilm formation, and virulence in various bacterial species .
科学的研究の応用
N-(3-Oxohexanoyl)-L-homoserine lactone has diverse applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing mechanisms and develop inhibitors that can disrupt bacterial communication.
Biology: Investigated for its role in regulating bacterial behaviors such as biofilm formation, motility, and virulence.
Medicine: Explored for potential therapeutic applications in controlling bacterial infections by targeting quorum sensing pathways.
作用機序
Target of Action
N-(3-Oxohexanoyl)-L-homoserine lactone, also known as N-(beta-Ketocaproyl)-L-homoserine lactone, is a signaling molecule produced and used by bacteria participating in quorum sensing . The primary targets of this compound are bacteria that use quorum sensing to coordinate community-wide regulation of processes such as biofilm formation, virulence, and bioluminescence .
Mode of Action
This compound interacts with its targets through a process known as quorum sensing, which is a cell density-dependent gene regulation system . In the quorum-sensing-dependent regulation system, the compound acts as an autoinducer, triggering the expression of specific genes when the bacterial population reaches a certain density .
Biochemical Pathways
The compound plays a critical role in the quorum-sensing-dependent regulation of gene expression . It has been found to regulate a significant number of genes associated with virulence, with the most pronounced regulation involved in bacterial motility .
Result of Action
The action of N-(3-Oxohexanoyl)-L-homoserine lactone results in the regulation of gene expression in bacteria, particularly those genes associated with virulence . This regulation can have significant effects on bacterial behavior, including their motility and ability to form biofilms .
Action Environment
The action of N-(3-Oxohexanoyl)-L-homoserine lactone is influenced by environmental factors such as the density of the bacterial population . The compound is part of a density-dependent gene regulation system, meaning its effects become more pronounced as the bacterial population increases
生化学分析
Biochemical Properties
N-(3-Oxohexanoyl)-L-homoserine lactone interacts with several enzymes and proteins. For instance, it binds to the receptor protein TraR, activating the expression of target genes . This interaction plays a crucial role in cell-cell communication to coordinate community-wide regulation of processes such as biofilm formation, virulence, and bioluminescence in populations of bacteria .
Cellular Effects
N-(3-Oxohexanoyl)-L-homoserine lactone has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in the quorum-sensing-dependent regulation in the phytopathogen Pseudomonas syringae pv. tabaci 11528 .
Molecular Mechanism
The molecular mechanism of action of N-(3-Oxohexanoyl)-L-homoserine lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . When the cellular concentration of N-(3-Oxohexanoyl)-L-homoserine lactone reaches a certain threshold, it binds to the receptor protein TraR, activating the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of N-(3-Oxohexanoyl)-L-homoserine lactone change over time in laboratory settings . It has been observed that similar expression profiles of genes during growth phases were observed in both the wild type and the AHL-deficient mutant with exogenous N-(3-Oxohexanoyl)-L-homoserine lactone .
Metabolic Pathways
N-(3-Oxohexanoyl)-L-homoserine lactone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(3-Oxohexanoyl)-L-homoserine lactone within cells and tissues involve several transporters and binding proteins
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone typically involves the condensation of 3-oxohexanoic acid with L-homoserine lactone. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of N-(3-Oxohexanoyl)-L-homoserine lactone can be achieved through microbial fermentation. Specific bacterial strains, such as Agrobacterium tumefaciens, are engineered to overproduce this compound. The fermentation process is optimized by controlling parameters such as temperature, pH, and nutrient availability to maximize yield .
化学反応の分析
Types of Reactions: N-(3-Oxohexanoyl)-L-homoserine lactone undergoes various chemical reactions, including:
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amino alcohol.
Oxidation: The compound can be oxidized to form more oxidized derivatives, which may affect its signaling properties.
Substitution: The acyl chain can undergo substitution reactions, leading to the formation of different N-acyl homoserine lactones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various alkylating agents under controlled conditions.
Major Products:
Hydrolysis Products: 3-oxohexanoic acid and L-homoserine.
Oxidation Products: Oxidized derivatives of the original compound.
Substitution Products: Different N-acyl homoserine lactones with modified acyl chains.
類似化合物との比較
N-(3-Oxohexanoyl)-L-homoserine lactone is unique among N-acyl homoserine lactones due to its specific acyl chain length and functional groups. Similar compounds include:
N-hexanoyl-L-homoserine lactone: Lacks the 3-oxo group, resulting in different signaling properties.
N-(3-Oxooctanoyl)-L-homoserine lactone: Has a longer acyl chain, affecting its diffusion and receptor binding characteristics.
N-butanoyl-L-homoserine lactone: Shorter acyl chain, leading to distinct quorum sensing behaviors.
These compounds share the core homoserine lactone structure but differ in their acyl chain modifications, which influence their biological activities and applications.
特性
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOXRMDHALAFL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OHHL interact with its target and what are the downstream effects?
A1: OHHL interacts with transcriptional regulators belonging to the LuxR family of proteins. [, , ] This interaction typically leads to the activation of target genes involved in a variety of bacterial processes. In Erwinia carotovora, OHHL binds to the transcriptional activator CarR, which induces the expression of genes responsible for carbapenem antibiotic biosynthesis. [] OHHL is also involved in regulating the production of exoenzymes, virulence factors, and other secondary metabolites in Erwinia and other bacteria. [, , , , , ]
Q2: Does OHHL always act as an activator of gene expression?
A2: While OHHL often acts as an activator, it can also function as a repressor depending on the bacterial species and the specific LuxR-family regulator involved. For instance, in Pectobacterium atrosepticum, OHHL binds to VirR, a LuxR-type repressor, leading to the de-repression of virulence genes. []
Q3: Can OHHL produced by one bacterial strain influence gene expression in another strain?
A3: Yes, OHHL can act as an interspecies signaling molecule. [, ] For example, transgenic potato plants engineered to produce OHHL showed increased susceptibility to infection by Erwinia carotovora. [] This suggests that OHHL produced by the plant can influence the expression of virulence genes in the bacteria.
Q4: What is the molecular formula and weight of OHHL?
A4: The molecular formula of OHHL is C10H16NO4 and its molecular weight is 212.24 g/mol. []
Q5: Is there spectroscopic data available for OHHL?
A5: Yes, mass spectrometry has been extensively used to identify and characterize OHHL. [, , , ] The characteristic protonated mass (MH+) peak for OHHL is observed at m/z 214. Daughter ion fragmentation patterns have also been reported, further confirming its identity. []
Q6: How does pH affect OHHL stability?
A6: OHHL exhibits pH-dependent stability. [] It is unstable in alkaline conditions, with degradation occurring rapidly between pH 7 and 8. [] This instability at higher pH may be a defense mechanism employed by plants against Erwinia infection. []
Q7: Are there enzymes that can degrade OHHL?
A8: Yes, certain bacteria produce enzymes called lactonases, such as AiiA, that can degrade OHHL by hydrolyzing the lactone ring. [, ] This enzymatic degradation is a form of quorum quenching, a strategy for controlling bacterial infections by disrupting quorum sensing. [, , ]
Q8: How effective are these quorum quenching bacteria against plant pathogens?
A9: Studies have shown that the application of quorum quenching bacteria, such as Ochrobactrum intermedium D-2, can significantly reduce the severity of soft rot disease caused by Pectobacterium carotovorum subsp. carotovorum in various plants. [] This highlights the potential of these bacteria as biocontrol agents.
Q9: Have computational methods been employed to study OHHL?
A10: While the provided research papers do not extensively discuss computational studies, they highlight the potential of developing biosensors for OHHL detection. For example, a biotin-labeled OHHL analog has been synthesized for target identification studies. [] This indicates a growing interest in employing chemical genetics approaches to further understand OHHL-mediated processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



